

Cyclohex-2-ene-1-carboxylic Acid structure and stereochemistry

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Compound of Interest

Compound Name: Cyclohex-2-ene-1-carboxylic Acid

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An In-depth Technical Guide to **Cyclohex-2-ene-1-carboxylic Acid**: Structure, Stereochemistry, and Synthesis

Introduction

Cyclohex-2-ene-1-carboxylic acid, with the molecular formula $C_7H_{10}O_2$, is a cyclic unsaturated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center and multiple functional groups, provides a versatile scaffold for creating complex molecules.[2] The cyclohexene ring is a common motif in numerous natural products and pharmaceutical agents, offering a conformationally restricted yet flexible three-dimensional framework.[2] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, spectroscopic properties, and applications of **cyclohex-2-ene-1-carboxylic acid**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of **cyclohex-2-ene-1-carboxylic acid** consists of a six-membered carbon ring containing a double bond between carbons 2 and 3, and a carboxylic acid functional group attached to carbon 1.[4] This arrangement makes carbon 1 a stereocenter.

Stereoisomers: The presence of a single chiral center at the C1 position means that **cyclohex-2-ene-1-carboxylic acid** exists as a pair of enantiomers: (S)-**cyclohex-2-ene-1-carboxylic acid** and (R)-**cyclohex-2-ene-1-carboxylic acid**. [4] The spatial arrangement of the atoms

around this chiral center is crucial as it significantly influences the molecule's reactivity and biological interactions.[4] The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain.[2]

Fig. 1: 2D Structure and Enantiomers of **Cyclohex-2-ene-1-carboxylic Acid**.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Reference
IUPAC Name	cyclohex-2-ene-1-carboxylic acid	[1][4]
Molecular Formula	C ₇ H ₁₀ O ₂	[1][3]
Molecular Weight	126.15 g/mol	[1][2][4]
CAS Number	62115-15-5	[1][2][3]
SMILES	<chem>C1CC=CC(C1)C(=O)O</chem>	[1][3][4]
InChI Key	YVWBQGFBSVLPIK-UHFFFAOYSA-N	[1][2][4]
Boiling Point	169 °C	[3][4]
Density	~1.084 - 1.126 g/cm ³	[3][5]
XLogP3	1.5	[4][5]

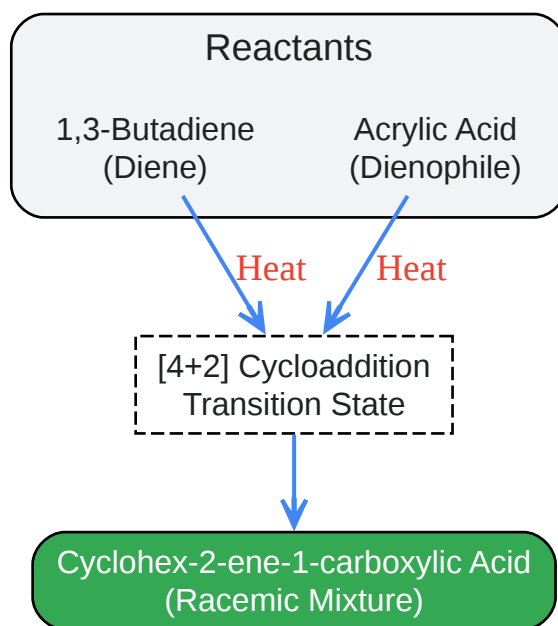
Synthesis and Experimental Protocols

The most prominent method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6][7]

Diels-Alder Reaction

In this reaction, a conjugated diene (e.g., 1,3-butadiene) reacts with a substituted alkene, known as the dienophile (e.g., acrylic acid), to form the cyclohexene product.[6] This method is

highly efficient and stereospecific, making it a cornerstone of modern organic synthesis.[7]



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Fig. 2: General workflow for the Diels-Alder synthesis.

Experimental Protocol: Diels-Alder Synthesis

While a specific protocol for **cyclohex-2-ene-1-carboxylic acid** is not extensively detailed in the provided literature, a general procedure adapted from the synthesis of similar cyclohexene derivatives via the Diels-Alder reaction is outlined below.[8][9]

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction between a diene and a dienophile.

Materials:

- 1,3-Butadiene (or a suitable precursor like 3-sulfolene)[9]
- Acrylic acid (or its methyl ester, methyl acrylate)[10]
- Toluene (or another suitable high-boiling solvent)
- Hydroquinone (inhibitor to prevent polymerization)

- Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- A solution of the dienophile (e.g., methyl acrylate, 1 equivalent) and a small amount of hydroquinone is prepared in toluene in a round-bottom flask.[\[8\]](#)
- The diene (e.g., 1,3-butadiene, ~1.2 equivalents) is added to the solution. If using a precursor like 3-sulfolene, it is added directly, as the diene will be generated in situ upon heating.[\[9\]](#)
- The reaction mixture is heated to reflux (typically 85-110 °C) with constant stirring.[\[8\]](#) The reaction progress is monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[11\]](#)
- The reaction is typically stirred for several hours to days, depending on the reactivity of the substrates.[\[8\]](#)
- After completion, the reaction is allowed to cool to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired cyclohexene derivative.[\[11\]](#)
- If an ester was used as the dienophile, a subsequent hydrolysis step (e.g., using aqueous HCl) is required to obtain the final carboxylic acid.[\[8\]](#)

Other Synthetic Routes

- Enzymatic Resolution: To obtain enantiomerically pure forms, enzymatic resolution can be employed. For instance, an engineered E. coli esterase has been used to selectively hydrolyze racemic esters, yielding the (S)-enantiomer of related cyclohexene carboxylic acids.[\[4\]](#)

- Oxidation: The target molecule can also be synthesized by the oxidation of cyclohex-2-ene-1-carbaldehyde, using standard oxidizing agents.[2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **cyclohex-2-ene-1-carboxylic acid**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

NMR Data Summary	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Carboxylic Acid (-COOH)	10.0 - 12.0 (broad singlet)	160 - 180
Olefinic Protons (-CH=CH-)	5.7 - 6.3 (multiplet)	120 - 140
α-Proton (-CH-COOH)	~3.0 (multiplet)	~40
Allylic Protons	~2.0 - 2.5 (multiplet)	~25 - 35
Aliphatic Protons (-CH ₂ -)	~1.5 - 2.0 (multiplet)	~20 - 30

(Note: Data represents typical ranges for this class of compounds and can vary based on solvent and specific structure)[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Mass Spectrometry Data	Description
Molecular Ion (M^+)	The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 126.15.[2]
Key Fragmentation Pathways	<ul style="list-style-type: none">• Loss of -OH: A fragment at M-17.• Loss of -COOH: A fragment at M-45.• Retro-Diels-Alder: Cleavage of the ring, resulting in the loss of ethene (C_2H_4).
(Note: Fragmentation patterns are typically observed under Electron Ionization (EI) conditions)[2]	

Infrared (IR) Spectroscopy

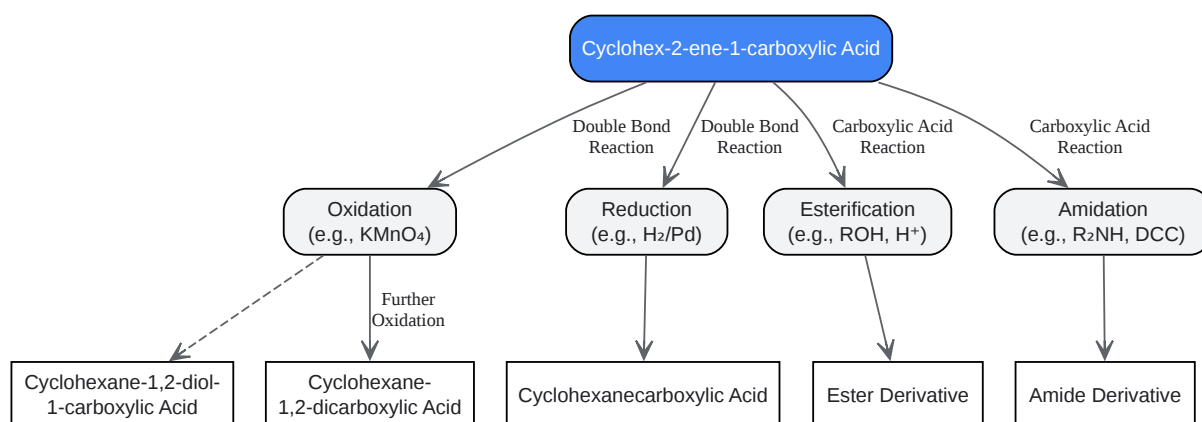
IR spectroscopy helps identify the key functional groups present in the molecule.

IR Absorption Data	Wavenumber (cm^{-1})	Functional Group
O-H stretch	2500-3300 (broad)	Carboxylic Acid
C=O stretch	~1700	Carboxylic Acid
C=C stretch	~1650	Alkene
C-H stretch (sp^2)	~3000-3100	Alkene
C-H stretch (sp^3)	~2850-2960	Alkane

(Note: The broadness of the O-H stretch can vary depending on the sample preparation, with gas-phase spectra showing sharper peaks)[12]
[13]

Chemical Reactivity and Applications

The presence of both a carboxylic acid and a carbon-carbon double bond makes **cyclohex-2-ene-1-carboxylic acid** a versatile synthetic intermediate.[2]



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Fig. 3: Key chemical transformations of **cyclohex-2-ene-1-carboxylic acid**.

Key Reactions:

- Oxidation: The double bond can be oxidized to form a diol, which can be further oxidized to yield cyclohexane-1,2-dicarboxylic acid.[2]
- Reduction: Catalytic hydrogenation can reduce the double bond to form the saturated cyclohexanecarboxylic acid.[2]
- Carboxylic Acid Transformations: The -COOH group can readily undergo esterification, amidation, or reduction to an alcohol, expanding the synthetic possibilities.[2]

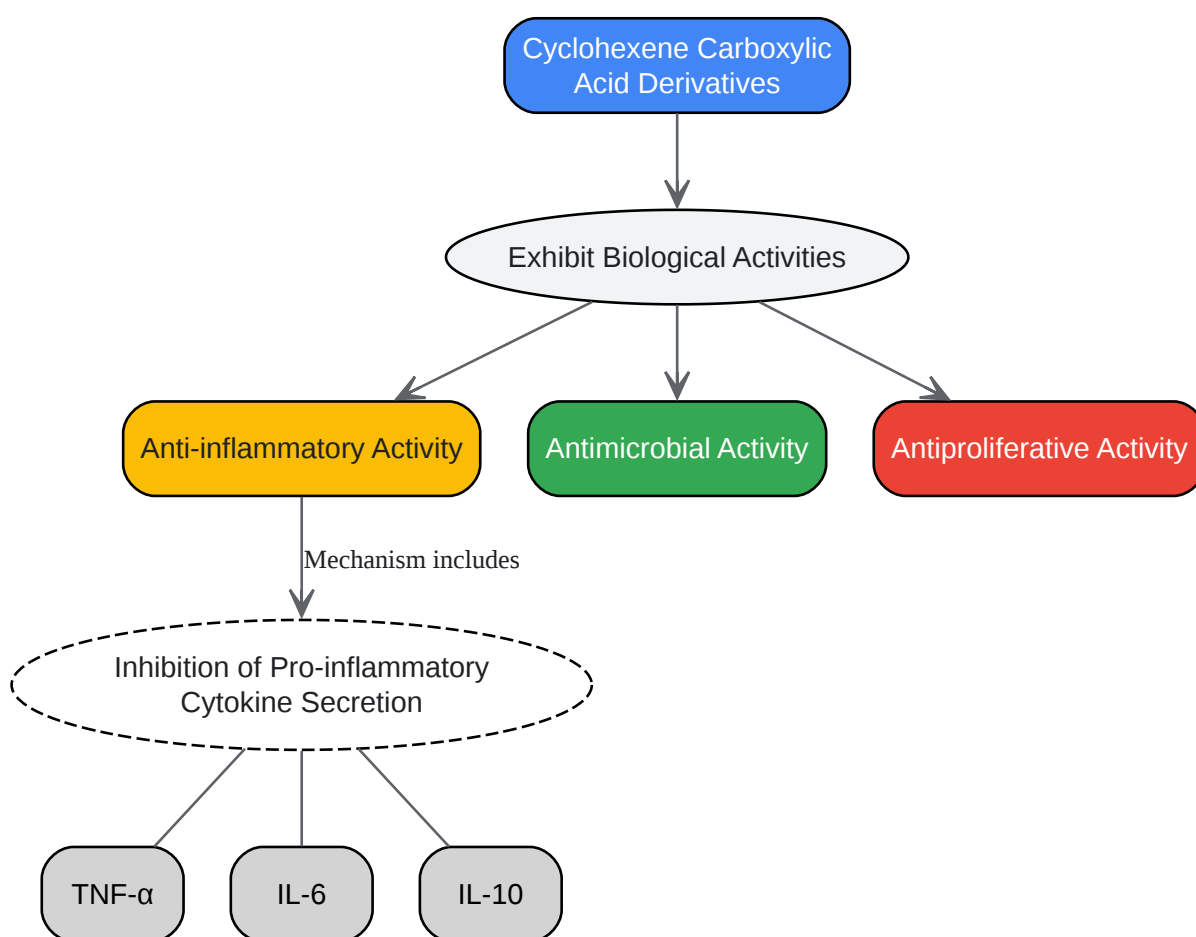
Applications:

- Pharmaceuticals: The cyclohexene scaffold is a key component in many therapeutic agents. Derivatives have been investigated for potential anti-inflammatory and antimicrobial properties.[2][14][15]

- Polymer Chemistry: The double bond allows for copolymerization with other alkenes to produce materials with tailored properties.[4]
- Agrochemicals: Functionalization of the core structure has been used to produce herbicides. [4]

Biological Activity of Derivatives

Recent research has focused on synthesizing derivatives of cyclohexene carboxylic acids to explore their biological potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant biological activities.[14][16]



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Fig. 4: Overview of the biological activities of cyclohexene carboxylic acid derivatives.

These derivatives have shown:

- Antiproliferative Activity: Several compounds were more effective than ibuprofen at inhibiting cell proliferation in cultures of human peripheral blood mononuclear cells (PBMCs).[\[14\]](#)[\[16\]](#)
- Anti-inflammatory Effects: Certain derivatives strongly inhibited the secretion of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-10.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Antimicrobial Activity: Some compounds exhibited bacteriostatic activity against strains like *S. aureus* and *M. smegmatis* and selectively inhibited the growth of *Y. enterocolitica*.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

Cyclohex-2-ene-1-carboxylic acid is a fundamentally important molecule in organic chemistry. Its well-defined structure, stereochemistry, and the dual reactivity of its double bond and carboxylic acid group make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The robust Diels-Alder synthesis provides an efficient route to its core structure, while modern enzymatic methods offer pathways to enantiomerically pure forms. With its derivatives showing promising anti-inflammatory and antimicrobial activities, **cyclohex-2-ene-1-carboxylic acid** and its related structures will continue to be of high interest to researchers in synthetic chemistry, materials science, and drug discovery.

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